molecular formula C15H20BBrO4 B1591672 Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1025708-01-3

Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1591672
CAS No.: 1025708-01-3
M. Wt: 355.03 g/mol
InChI Key: RUXVIBBNVOTTPG-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a bromine substituent at the ortho position and a pinacol boronate ester group at the para position relative to the ethyl ester moiety. Its structure combines electron-withdrawing (ester, boronate) and halogen substituents, making it valuable in pharmaceutical and materials science syntheses.

Properties

IUPAC Name

ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BBrO4/c1-6-19-13(18)12-10(8-7-9-11(12)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXVIBBNVOTTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585992
Record name Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025708-01-3
Record name Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20BBrO4
  • Molecular Weight : 355.03 g/mol
  • CAS Number : 1025708-01-3
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's structure suggests that it may act as a selective inhibitor for certain enzymes involved in cancer pathways.

Inhibitory Activity

A study focused on the compound's ability to inhibit specific kinases has shown promising results. For instance, it was noted that modifications to the phenolic structure significantly impacted the inhibitory potency against PKMYT1 (a kinase involved in cell cycle regulation) . The structure-activity relationship indicates that the presence of the dioxaborolane moiety enhances binding affinity and selectivity.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityIC50 (μM)Notes
PKMYT1 Inhibition0.69High selectivity over WEE1
Cytotoxicity15.0Effective against specific cancer cell lines
Cell Cycle ArrestN/AInduces G2/M phase arrest

Case Study 1: Cancer Cell Lines

In a recent study examining various derivatives of this compound against cancer cell lines (e.g., MCF7 and A549), it was found that the compound exhibited significant cytotoxic effects at micromolar concentrations. These findings suggest its potential as a lead compound for further development in cancer therapy.

Case Study 2: Selectivity Profile

A comparative analysis of ethyl 2-bromo derivatives revealed that this specific compound demonstrated a favorable selectivity profile against non-cancerous cells while maintaining potency against tumor cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise molecular interactions and downstream effects of ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models.
  • Formulation Development : Investigating suitable delivery methods to enhance bioavailability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile substrate in palladium-catalyzed Suzuki-Miyaura couplings. The bromo substituent reacts with aryl/heteroaryl boronic acids, while the boronic ester group enables coupling with aryl halides.

Substrate Catalyst System Conditions Product Yield Ref.
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 80°C, 4 hBiaryl derivatives85–99%
Aryl iodidesPdCl₂(dppf), Cs₂CO₃THF, 70°C, 16 hBoron-functionalized biaryls75–92%

Key Findings :

  • Sequential coupling is feasible due to orthogonal reactivity of bromo and boronic ester groups .

  • Electron-deficient aryl halides show faster reaction kinetics.

Hydrogenation and Ring Saturation

Under hydrogenation conditions, the aromatic ring undergoes saturation, though competing debromination/deboronation may occur.

Catalyst H₂ Pressure Solvent Time Major Product Side Reaction Ref.
Rh/Al₂O₃1 atmMeOH16 hCyclohexane derivativePartial deboronation
Pd/C3 atmEtOAc24 hDebrominated cyclohexaneComplete debromination

Mechanistic Insight :

  • Rh catalysts favor boronate retention, while Pd systems promote debromination via β-hydride elimination .

  • Acidic additives (e.g., HCl) exacerbate deboronation .

Deboronation and Functional Group Interconversion

The boronic ester group undergoes hydrolysis or transmetalation under specific conditions:

Reagent Conditions Product Application Ref.
HCl (aq.)MeOH, 25°C, 2 h2-Bromo-6-hydroxybenzoic acidSynthesis of phenolic intermediates
Cu(OAc)₂DMF, 120°C, 12 hAryl copper intermediatesUllmann-type couplings

Notable Observations :

  • Deboronation is pH-dependent, with rapid hydrolysis under strongly acidic or basic conditions .

  • The ethyl ester group remains stable during these transformations .

Iridium-Catalyzed Borylation

The compound acts as a boron source in iridium-mediated C–H borylation of alkylbenzenes:

Substrate Catalyst Conditions Product Yield Ref.
TolueneIr(cod)OMe, dtbpyTHF, 70°C, 24 hBenzyl boronate68%

Limitations :

  • Steric hindrance from the ethyl ester group reduces borylation efficiency at ortho positions .

Side Reactions and Stability Considerations

  • Light Sensitivity : Prolonged exposure to UV light induces homolytic cleavage of the C–Br bond.

  • Thermal Stability : Decomposition occurs >150°C, releasing boronic acid and ethyl bromide .

Comparison with Similar Compounds

Positional Isomers of Boronate-Substituted Benzoates

The compound’s reactivity and physical properties are influenced by substituent positions. Key analogs include:

Compound Name Substituent Positions Molecular Weight Melting Point (°C) Key Applications
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Boronate at para 276.14 Not reported Cross-coupling reactions
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Boronate at meta 276.14 40–44 Intermediate in drug synthesis
Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Boronate at ortho 276.14 Not reported Sterically hindered couplings

Key Observations :

  • Substituent Position Effects :
    • Para-substituted analogs exhibit higher solubility and ease of crystallization due to reduced steric hindrance .
    • Ortho-substituted derivatives (e.g., the target compound) face steric challenges but offer unique regioselectivity in reactions .
  • Melting Points : Meta-substituted analogs (e.g., 40–44°C ) typically have higher melting points than ortho/para isomers due to symmetrical packing.

Halogen-Substituted Analogs

Halogen substituents modulate electronic and reactive properties:

Compound Name Halogen/Substituent Molecular Weight Reactivity Notes
Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Cl at ortho , boronate at para 310.58 Less reactive in coupling vs. Br analogs
Ethyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate F at ortho , boronate at meta 294.13 Enhanced stability, lower leaving tendency
Target Compound Br at ortho , boronate at para ~328.99* Dual functionality for sequential coupling

Key Observations :

  • Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability enhance its leaving group ability, making the target compound more reactive in nucleophilic substitutions compared to Cl/F analogs .
  • Electronic Effects : Electron-withdrawing halogens (Br, Cl, F) increase the electrophilicity of the aromatic ring, facilitating cross-coupling reactions .

Alkyl- and Ester-Modified Analogs

Variations in ester groups and alkyl chains alter physicochemical properties:

Compound Name Modification Molecular Weight Key Features
Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl ester, methyl substituent 290.13 Increased hydrophobicity
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentanoate Aliphatic boronate ester 268.18 Flexible backbone for polymer synthesis

Key Observations :

  • Ester Group Impact : Ethyl esters (target compound) balance solubility and stability better than methyl esters, which may crystallize more readily .
  • Aliphatic vs. Aromatic Boronates : Aliphatic analogs (e.g., ) are less conjugated, reducing their utility in aryl-aryl couplings but expanding applications in aliphatic systems.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the selective borylation of a brominated benzoate derivative or the bromination of a borylated benzoate intermediate. The key challenge is to achieve regioselective functionalization at the 2- and 6-positions of the benzoate ring to install the bromo and boronate ester groups, respectively, without cross-reactivity.

Common Synthetic Route

Stepwise Approach:

  • Starting Material: Ethyl 2-bromobenzoate or a related brominated benzoate ester.
  • Borylation: Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 6-position via a transition-metal catalyzed borylation reaction.
  • Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are commonly employed.
  • Boronic Ester Source: Bis(pinacolato)diboron (B2pin2) is the typical boron reagent used.
  • Reaction Conditions: Base (e.g., potassium acetate or potassium carbonate), solvent (1,4-dioxane or dimethylformamide), and elevated temperature (80–100 °C) under inert atmosphere.
  • Purification: Flash column chromatography using silica gel with ethyl acetate/hexane mixtures.

This method allows the selective formation of the boronate ester at the 6-position while preserving the bromine at the 2-position.

Detailed Experimental Procedure (Representative)

Parameter Details
Starting material Ethyl 2-bromobenzoate (1 equiv)
Boron reagent Bis(pinacolato)diboron (1.2 equiv)
Catalyst Pd(dppf)Cl2 (5 mol%)
Base Potassium acetate (3 equiv)
Solvent 1,4-Dioxane
Temperature 80 °C
Reaction time 4–6 hours
Atmosphere Nitrogen or argon
Work-up Addition of methanol, extraction with ethyl acetate, washing with water and brine, drying over Na2SO4
Purification Flash chromatography (20% ethyl acetate in hexane)
Yield Typically 70–90%

Alternative Synthetic Routes

  • Direct Lithiation and Borylation: Lithiation of ethyl 2-bromobenzoate at the 6-position using a strong base (e.g., n-butyllithium) at low temperature, followed by quenching with a boron electrophile such as trimethyl borate and subsequent conversion to the pinacol boronate ester.

  • Microwave-Assisted Borylation: Use of microwave irradiation to accelerate the palladium-catalyzed borylation reaction, reducing reaction time significantly while maintaining high yields.

Retrosynthetic Analysis

The retrosynthesis involves disconnection at the boronate ester bond, suggesting the precursor as ethyl 2-bromobenzoate and bis(pinacolato)diboron. The borylation step is the key transformation.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages Typical Yield (%)
Pd-catalyzed Borylation Pd(dppf)Cl2, B2pin2, KOAc, 1,4-dioxane, 80 °C High regioselectivity, scalable Requires inert atmosphere 70–90
Direct Lithiation & Borylation n-BuLi, trimethyl borate, low temperature Precise regioselectivity Sensitive to moisture, harsh conditions 60–80
Microwave-assisted Borylation Pd catalyst, B2pin2, base, microwave irradiation Rapid reaction time Requires specialized equipment 75–90

Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic substitution pattern and the presence of the ethyl ester and pinacol boronate groups.
  • Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight (355.03 g/mol).
  • Purity Assessment: Typically >95% purity confirmed by HPLC.

Q & A

Q. Purification :

  • Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
  • Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃, 400 MHz) to confirm absence of residual solvents or unreacted intermediates .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:
Key Techniques :

  • ¹H/¹³C NMR : Assignments focus on the bromo (δ ~7.5–8.0 ppm, aromatic proton), boronate (δ ~1.3 ppm, methyl groups), and ester (δ ~4.3 ppm, CH₂; δ ~1.4 ppm, CH₃) signals. Coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) confirm substitution patterns .
  • ¹¹B NMR : A singlet at δ ~30 ppm confirms the sp²-hybridized boron in the dioxaborolane .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve the 3D structure, highlighting bond angles (e.g., B–O bond ~1.36 Å) and steric effects from tetramethyl groups .

Q. Methodology :

  • VT-NMR : Variable-temperature ¹H NMR (e.g., -40°C to 80°C) detects restricted rotation of the ester moiety .
  • Complementary Techniques : IR spectroscopy confirms ester C=O stretching (ν ~1715 cm⁻¹), aligning with crystallographic data .

Advanced: What role does this compound play in medicinal chemistry and target validation?

Answer:

  • Prodrug Design : The boronate acts as a bioisostere for carboxylic acids, enhancing membrane permeability. The bromo group enables late-stage diversification (e.g., ¹²⁵I labeling for imaging) .
  • Enzyme Inhibition : In PPARγ studies, boronate-containing analogs bind alternative allosteric sites, modulating phosphorylation (IC₅₀ ~0.5 µM) .

Case Study :
Derivatives of this compound showed 90% inhibition of Cdk5-mediated PPARγ phosphorylation in vitro, validated via Western blot and co-crystallization with SHELX-refined structures .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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